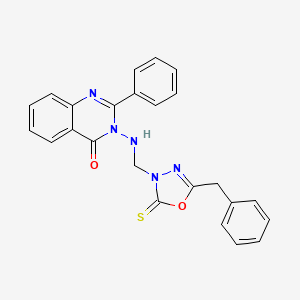![molecular formula C18H26N2O5 B11969586 Ethyl N-[(benzyloxy)carbonyl]leucylglycinate CAS No. 2867-06-3](/img/structure/B11969586.png)
Ethyl N-[(benzyloxy)carbonyl]leucylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate is a complex organic compound with a molecular formula of C16H23NO5. This compound is characterized by its ester functional group, which is commonly found in various organic molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group and the amino acid derivative makes it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid derivative is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Formation of the Amide Bond: The protected amino acid is then coupled with ethyl glycinate hydrochloride in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of protective groups and coupling reagents is optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed by hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Amide Bond Formation: The compound can participate in further amide bond formation reactions with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Hydrogen gas and palladium on carbon (Pd/C).
Amide Bond Formation: Coupling reagents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Deprotection: Free amine and benzyl alcohol.
Amide Bond Formation: Peptides or larger amino acid derivatives.
科学的研究の応用
Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins, particularly in the solid-phase peptide synthesis (SPPS) method.
Drug Development: The compound is used in the development of peptide-based drugs and prodrugs.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as antibodies and nucleic acids, for therapeutic and diagnostic purposes.
Chemical Biology: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
作用機序
The mechanism of action of ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate is primarily related to its role as a peptide intermediate. The compound facilitates the formation of peptide bonds through nucleophilic attack of the amino group on the carbonyl carbon of the ester or amide group. This reaction is catalyzed by coupling reagents and catalysts, leading to the formation of larger peptide chains.
類似化合物との比較
Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate can be compared with other similar compounds, such as:
Ethyl [((2S)-2-{[(tert-butoxycarbonyl]amino}-4-methylpentanoyl)amino]acetate: This compound uses a different protecting group (tert-butoxycarbonyl or Boc) instead of the benzyloxycarbonyl (Cbz) group. The choice of protecting group affects the stability and deprotection conditions.
Methyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate: This compound has a methyl ester group instead of an ethyl ester group. The ester group influences the hydrolysis rate and solubility of the compound.
Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-ethylpentanoyl)amino]acetate: This compound has an ethyl group instead of a methyl group on the pentanoyl chain. The alkyl chain length affects the hydrophobicity and reactivity of the compound.
特性
CAS番号 |
2867-06-3 |
|---|---|
分子式 |
C18H26N2O5 |
分子量 |
350.4 g/mol |
IUPAC名 |
ethyl 2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetate |
InChI |
InChI=1S/C18H26N2O5/c1-4-24-16(21)11-19-17(22)15(10-13(2)3)20-18(23)25-12-14-8-6-5-7-9-14/h5-9,13,15H,4,10-12H2,1-3H3,(H,19,22)(H,20,23) |
InChIキー |
MPFMGTPIJXYPBS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969516.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969527.png)

![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11969538.png)

![5-(3,4-dimethoxyphenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969541.png)
![DI(Tert-butyl) 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969551.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969559.png)


![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11969581.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969588.png)
![allyl (2E)-2-[4-(allyloxy)benzylidene]-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969597.png)
